

# "physicochemical properties of Octahydro-2-nitrosocyclopenta[c]pyrrole"

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## Compound of Interest

Compound Name:	Octahydro-2-nitrosocyclopenta[c]pyrrole
Cat. No.:	B194201

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An In-Depth Technical Guide on the Physicochemical Properties of **Octahydro-2-nitrosocyclopenta[c]pyrrole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Octahydro-2-nitrosocyclopenta[c]pyrrole** is a chemical compound of interest in pharmaceutical research, primarily recognized as an impurity of the anti-diabetic drug Gliclazide.<sup>[1]</sup> As an N-nitrosamine, it belongs to a class of compounds known for their potential carcinogenic properties, necessitating a thorough understanding of its chemical and physical characteristics for risk assessment and quality control in drug development. This guide provides a comprehensive overview of the available physicochemical data for **Octahydro-2-nitrosocyclopenta[c]pyrrole**, outlines general experimental protocols for its synthesis, and discusses the toxicological implications based on the known mechanisms of N-nitrosamines.

## Physicochemical Properties

The fundamental physicochemical properties of **Octahydro-2-nitrosocyclopenta[c]pyrrole** are summarized in the table below. It is important to note that several of these values are predicted through computational models.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	140.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	54786-86-6	<a href="#">[2]</a>
IUPAC Name	2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole	<a href="#">[1]</a>
Synonyms	Gliclazide Impurity B, N-Nitroso-3-azabicyclo[3.3.0]octane	<a href="#">[1]</a> <a href="#">[2]</a>
Predicted Boiling Point	271.2 ± 9.0 °C	
Predicted Density	1.39 ± 0.1 g/cm <sup>3</sup>	
Predicted pKa	-2.54 ± 0.20	
Predicted XLogP3	1.5	<a href="#">[1]</a>
InChI Key	FSCBDOOKZIRLCN-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	C1CC2CN(CC2C1)N=O	<a href="#">[1]</a>
Storage Temperature	-20°C	
Appearance	Neat	

## Synthesis and Experimental Protocols

The synthesis of **Octahydro-2-nitrosocyclopenta[c]pyrrole** is primarily achieved through the nitrosation of its secondary amine precursor, octahydrocyclopenta[c]pyrrole.[\[3\]](#)

## General Synthesis of the Precursor: Octahydrocyclopenta[c]pyrrole

The precursor can be synthesized via the reduction of a cyclopentimide compound using a boron reducing agent, such as sodium borohydride, often promoted by a Lewis acid.[4] Another method involves the hydrogenation of 1,2-dicyanocyclo-1-pentene.[5] A detailed protocol for the former involves the reaction of the cyclopentimide in a suitable solvent like a mixture of tetrahydrofuran and toluene, followed by an acidic workup and subsequent neutralization to isolate the product.[4]

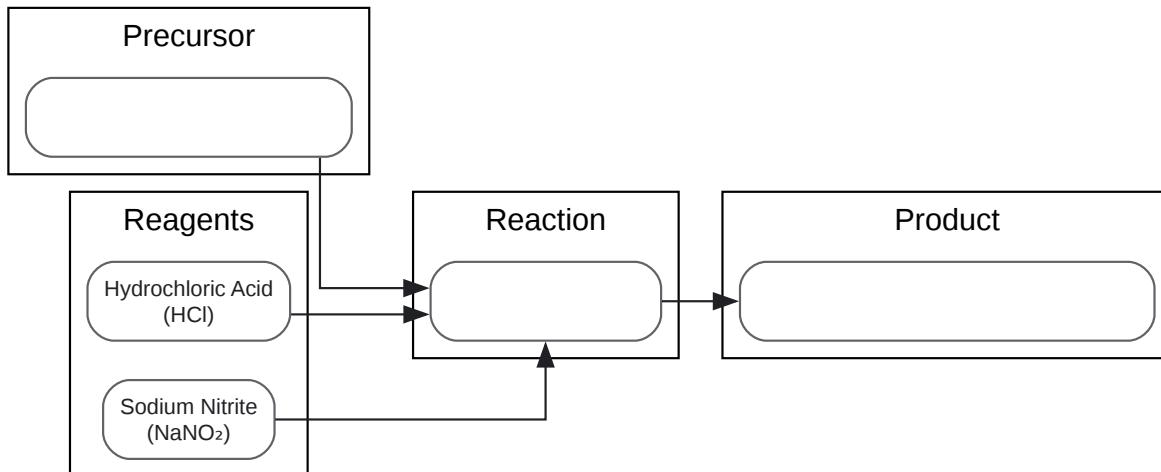
## General Nitrosation Protocol

The formation of **Octahydro-2-nitrosocyclopenta[c]pyrrole** involves the reaction of octahydrocyclopenta[c]pyrrole with a nitrosating agent.[3]

Methodology:

- Formation of the Nitrosating Agent: Nitrous acid ( $\text{HNO}_2$ ) is typically generated in situ by the reaction of sodium nitrite ( $\text{NaNO}_2$ ) with a strong acid, such as hydrochloric acid (HCl), under cooled conditions.
- Nitrosation Reaction: The secondary amine, octahydrocyclopenta[c]pyrrole, is dissolved in a suitable solvent and cooled. The freshly prepared nitrous acid solution is then added dropwise to the amine solution while maintaining a low temperature to control the reaction rate and prevent side reactions.
- Reaction Mechanism: The general mechanism involves the protonation of nitrous acid and subsequent loss of water to form the nitrosonium ion ( $\text{NO}^+$ ). This is followed by a nucleophilic attack by the nitrogen atom of the secondary amine on the nitrosonium ion. The final step is the deprotonation of the resulting intermediate to yield the N-nitrosamine product.
- Workup and Purification: After the reaction is complete, the mixture is typically neutralized. The product can then be extracted using an organic solvent, and the solvent is subsequently removed under reduced pressure. Further purification may be achieved through techniques such as column chromatography.

## General Synthesis of Octahydro-2-nitrosocyclopenta[c]pyrrole

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Caption: General workflow for the synthesis of **Octahydro-2-nitrosocyclopenta[c]pyrrole**.

## Biological Activity and Toxicological Profile

Specific studies on the biological activity and signaling pathways of **Octahydro-2-nitrosocyclopenta[c]pyrrole** are not readily available. However, as an N-nitrosamine, its toxicological profile can be inferred from the well-documented mechanisms of this class of compounds.

## General Mechanism of N-Nitrosamine Carcinogenicity

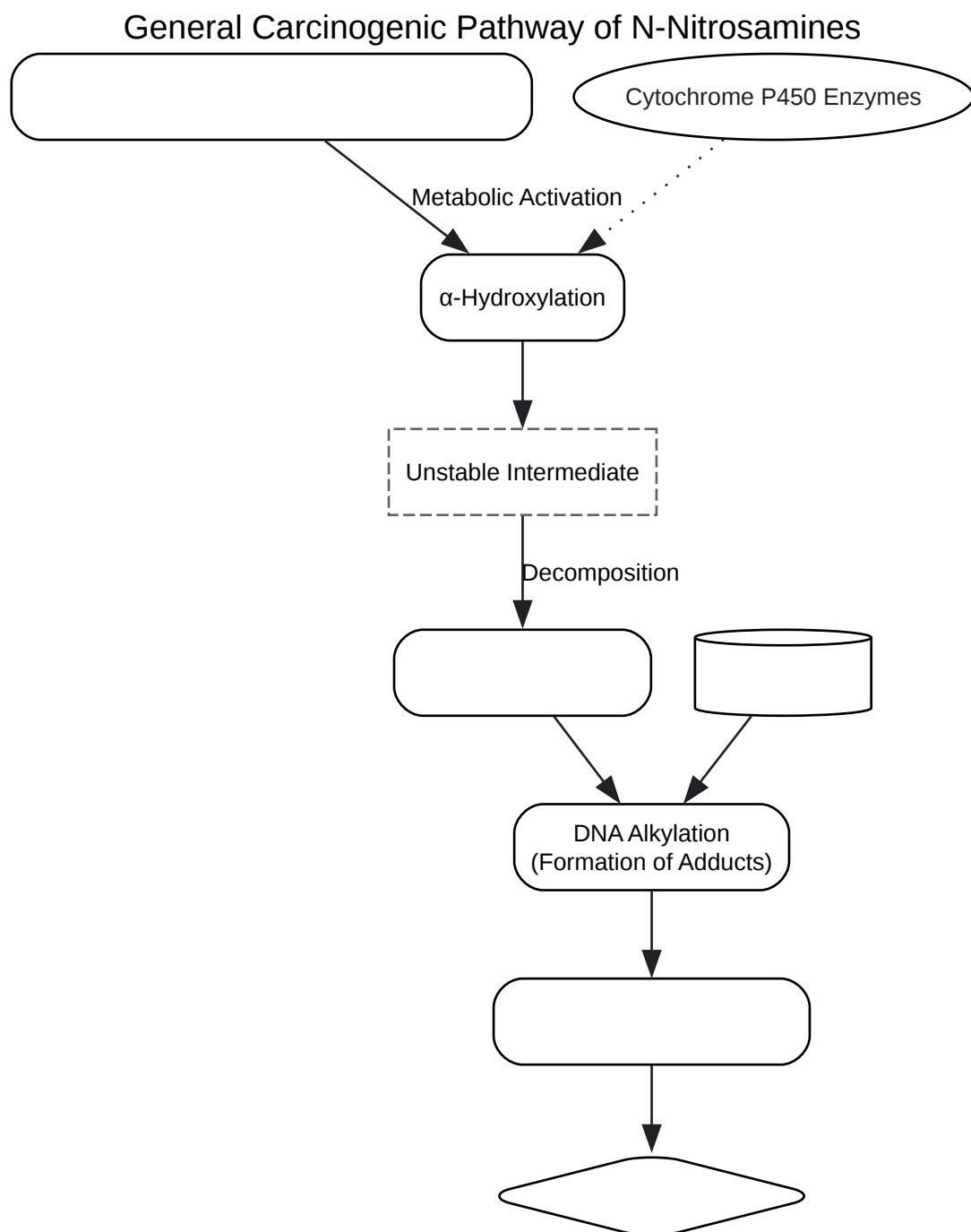
N-nitrosamines are potent carcinogens that require metabolic activation to exert their toxic effects.<sup>[6]</sup> This bioactivation is primarily catalyzed by cytochrome P450 enzymes in the liver.<sup>[6]</sup> <sup>[7]</sup>

Key Steps in the Carcinogenic Pathway:

- Metabolic Activation: The process begins with the enzymatic  $\alpha$ -hydroxylation of the N-nitrosamine.<sup>[7]</sup>

- Formation of Unstable Intermediates: This hydroxylation leads to the formation of an unstable intermediate that decomposes.
- Generation of Electrophiles: The decomposition releases a highly reactive electrophilic species, such as a diazonium ion.<sup>[7]</sup>
- DNA Alkylation: This electrophile then readily reacts with nucleophilic sites on DNA bases, forming DNA adducts.<sup>[6]</sup> A primary target for alkylation is the N-7 position of guanine.<sup>[8]</sup>
- Genotoxicity: The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.<sup>[8]</sup>

This DNA damage can trigger various cellular responses, including the activation of DNA repair mechanisms, cell cycle arrest, or apoptosis.<sup>[9]</sup> Chronic exposure and the resulting accumulation of DNA damage can lead to uncontrolled cell proliferation and tumor formation.



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Caption: Metabolic activation and carcinogenic mechanism of N-nitrosamines.

## Other Potential Toxicological Effects

Beyond carcinogenicity, some N-nitrosamines have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).<sup>[8][9]</sup> This can lead to broader cellular damage, including lipid peroxidation and protein adduct formation.<sup>[8]</sup> Furthermore, exposure to certain nitrosamines has been linked to neurodegeneration in animal models, with observed impairments in energy metabolism and insulin/IGF signaling pathways.<sup>[8]</sup>

## Safety and Handling

Given that **Octahydro-2-nitrosocyclopenta[c]pyrrole** is suspected of causing genetic defects and is harmful if swallowed, appropriate safety precautions are essential.<sup>[2]</sup>

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.<sup>[2]</sup> Avoid eating, drinking, or smoking when using this product. Wash hands and skin thoroughly after handling.
- Storage: Store in a locked-up, cool place at approximately -20°C.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

## Conclusion

**Octahydro-2-nitrosocyclopenta[c]pyrrole** is a compound of significant interest due to its presence as a potential impurity in pharmaceutical products. While specific experimental data on its biological effects are limited, its classification as an N-nitrosamine warrants careful consideration of its potential carcinogenicity. The physicochemical data presented provides a foundation for its detection and quantification. The general synthetic and toxicological pathways outlined in this guide, based on the broader class of N-nitrosamines, offer a framework for researchers and drug development professionals to understand and manage the risks associated with this compound. Further research is needed to elucidate the specific biological and toxicological profile of **Octahydro-2-nitrosocyclopenta[c]pyrrole**.

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